[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol
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Overview
Description
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a bromobutoxy group, a methoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-bromobutanol with 3-methoxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromobutanol attacks the aldehyde group of 3-methoxybenzaldehyde, forming an intermediate hemiacetal. This intermediate then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a butoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-bromobutoxy)-3-methoxybenzaldehyde.
Reduction: Formation of 4-(4-butoxy)-3-methoxyphenylmethanol.
Substitution: Formation of 4-(4-substituted butoxy)-3-methoxyphenylmethanol derivatives.
Scientific Research Applications
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorobutoxy)-3-methoxyphenyl]methanol
- [4-(4-Fluorobutoxy)-3-methoxyphenyl]methanol
- [4-(4-Iodobutoxy)-3-methoxyphenyl]methanol
Uniqueness
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the methoxy group can enhance the compound’s solubility and stability.
Properties
CAS No. |
161910-65-2 |
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Molecular Formula |
C12H17BrO3 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
[4-(4-bromobutoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C12H17BrO3/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI Key |
VHYCKDASGXILJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCCBr |
Origin of Product |
United States |
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